![molecular formula C25H27N5O4 B2363673 N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1115998-90-7](/img/structure/B2363673.png)
N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
“N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug aripiprazole . The compound also includes a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine and thymine in DNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring substituted with an isobutyl group and a carboxamide group. Additionally, the carboxamide is further substituted with a pyrimidinyl ring, which is substituted with a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, and the other functional groups present in the molecule (such as the carboxamide and methoxyphenyl groups) would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar isobutyl group could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Anti-Tubercular Activity
FCPPM derivatives have been studied for their potential as anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that FCPPM could be a valuable addition to the arsenal of drugs used to combat tuberculosis.
Antimicrobial Properties
Research indicates that certain FCPPM derivatives exhibit strong antimicrobial properties . They have been synthesized and evaluated for their ability to inhibit bacterial pathogens, including those resistant to other antibiotics . This could make FCPPM a candidate for treating infections caused by drug-resistant bacteria.
Neuroprotective and Anti-Neuroinflammatory Agents
FCPPM has been part of studies focusing on neuroprotection and anti-neuroinflammatory activities. Compounds based on FCPPM have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases .
Antiviral Activity
Indole derivatives, which share a similar structural motif with FCPPM, have been reported to possess antiviral activity . While not directly linked to FCPPM, these findings suggest that FCPPM could potentially be modified to enhance its antiviral capabilities .
Anticancer Potential
FCPPM and its derivatives may have applications in cancer therapy . The compound’s ability to inhibit cell proliferation in various cancer cell lines suggests it could be developed into an effective anticancer agent .
Anti-Inflammatory Properties
The anti-neuroinflammatory properties of FCPPM also point to a broader anti-inflammatory potential. This could be beneficial in treating a variety of inflammatory conditions beyond neurodegenerative diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c31-24(29-12-14-30(15-13-29)25(32)21-7-4-16-33-21)19-8-10-28(11-9-19)22-17-23(27-18-26-22)34-20-5-2-1-3-6-20/h1-7,16-19H,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXODACKHHZRBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide |
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